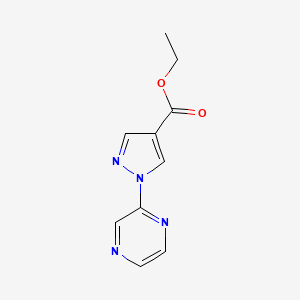

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

CAS No.: 1014632-12-2

Cat. No.: VC7221068

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014632-12-2 |

|---|---|

| Molecular Formula | C10H10N4O2 |

| Molecular Weight | 218.216 |

| IUPAC Name | ethyl 1-pyrazin-2-ylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3 |

| Standard InChI Key | UOQNOYARCLXWBL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(N=C1)C2=NC=CN=C2 |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure combines a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) and a pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4). The ethyl ester group at the pyrazole’s 4-position introduces both lipophilic and electron-withdrawing characteristics, influencing reactivity and solubility. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 218.21 g/mol | |

| CAS Number | 1014632-12-2 | |

| Purity | ≥97% | |

| Storage Conditions | Room temperature |

The planar geometry of the pyrazole and pyrazine rings facilitates π-π stacking interactions, as observed in structurally analogous compounds . The ester group’s carbonyl oxygen () and pyrazine’s nitrogen atoms create hydrogen-bonding sites, critical for molecular recognition in biological systems .

Crystallographic and Spectroscopic Characterization

Crystal structure analyses of related pyrazole carboxylates reveal layered molecular arrangements stabilized by hydrogen bonds. In ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, N–H⋯O hydrogen bonds form chains along the crystallographic a-axis, while C–H⋯N interactions contribute to interlayer cohesion . These findings suggest that ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate may exhibit similar packing behavior, influencing its solid-state stability and dissolution kinetics.

Spectroscopic data for the compound include:

-

NMR: Peaks corresponding to the ethyl group ( 1.2–1.4 ppm for , 4.2–4.4 ppm for ), pyrazole protons ( 6.5–7.5 ppm), and pyrazine aromatic protons ( 8.0–9.0 ppm) .

Industrial and Research Applications

Beyond pharmaceuticals, the compound’s electron-deficient pyrazine ring makes it a candidate for:

-

Coordination Chemistry: As a ligand for transition metals (e.g., Zn, Cu) in catalytic systems .

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or sensing applications .

Commercial availability from suppliers like Aladdin Scientific (ALA-E189324-1g) underscores its relevance in high-throughput screening and drug discovery .

Challenges and Future Directions

Current research gaps include:

-

Detailed Mechanistic Studies: Elucidating the compound’s interactions with biological targets via molecular docking or crystallography.

-

Scale-Up Synthesis: Optimizing yield and purity for industrial production.

-

Toxicological Profiling: Assessing in vivo safety and pharmacokinetics.

Advances in these areas could unlock novel therapies and functional materials, cementing ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate as a cornerstone of heterocyclic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume